![molecular formula C23H27ClN2O4S B2669544 [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851801-68-8](/img/structure/B2669544.png)
[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The compound contains an imidazole ring, which is aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) . It also contains a phenyl ring substituted with a chloro group and a sulfanyl group .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on imidazole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the nature of the substituents.Scientific Research Applications
Synthetic Methodologies
Research has focused on developing efficient synthetic approaches for compounds with similar structural motifs. For example, Moreno-Fuquen et al. (2019) detailed a catalyst- and solvent-free synthesis of heterocyclic compounds through microwave-assisted reactions, emphasizing the role of such compounds as intermediates in the synthesis of biologically active molecules (Moreno-Fuquen et al., 2019). This highlights the continuous search for greener and more efficient synthetic routes in the chemical synthesis of complex molecules.
Biological Activities
Compounds containing chlorophenyl and heterocyclic rings have been evaluated for their potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives exhibiting significant antimicrobial and higher anticancer activities compared to reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). Such studies are crucial for discovering new therapeutic agents against various diseases.
Theoretical Studies
Theoretical and computational chemistry plays a vital role in understanding the properties and reactivity of chemical compounds. Jayasheela et al. (2018) conducted comprehensive theoretical studies on anti-Candida agents, incorporating vibrational activities, electronic properties, and molecular docking analyses to predict the bioactivity of novel compounds (Jayasheela et al., 2018). Such studies provide insights into the molecular basis of compound interactions with biological targets, aiding in the design of more effective drugs.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-7-9-18(24)10-8-16/h7-10,13-14H,4-6,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBISPIWBLQUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
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